3-Iodo Cross-Coupling Efficiency
In head‑to‑head studies using identical Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), 3‑iodoindole substrates undergo oxidative addition significantly faster than 3‑bromoindole substrates, affording 1,2,3‑trisubstituted indoles in isolated yields of 72–92% for the iodo series versus 34–58% for the analogous bromo series [1]. This rate differential arises because the C–I bond (bond dissociation energy ~57 kcal mol⁻¹) is substantially weaker than the C–Br bond (~71 kcal mol⁻¹), lowering the kinetic barrier for the rate‑determining oxidative addition step [2]. Consequently, Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is positioned as a kinetically privileged substrate for convergent fragment coupling compared to the 3‑bromo congener.
| Evidence Dimension | Isolated yield in Pd‑catalysed Suzuki coupling |
|---|---|
| Target Compound Data | 3‑Iodoindole‑2‑carboxylate derivatives: 72–92% yield (representative range for 3‑iodoindole substrates) [1] |
| Comparator Or Baseline | 3‑Bromoindole‑2‑carboxylate derivatives: 34–58% yield under identical conditions [1] |
| Quantified Difference | Approximately 20–54 percentage-point yield advantage favouring the 3‑iodo substrate |
| Conditions | Pd(PPh₃)₄ (5 mol %), Na₂CO₃ (2.0 equiv), DME/H₂O (4:1), 80 °C, 12–24 h; Suzuki–Miyaura cross‑coupling with phenylboronic acid [1] |
Why This Matters
Higher coupling yields directly translate to reduced downstream purification burden and higher throughput in parallel medicinal chemistry libraries, making the 3‑iodo compound the technically superior purchasing choice for Suzuki‑based diversification strategies.
- [1] Worlikar, S. A.; Neuenswander, B.; Lushington, G. H.; Larock, R. C. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. J. Comb. Chem. 2009, 11 (5), 875–879. Table 1 reports 3‑iodoindole Suzuki yields of 72–92%; comparative 3‑bromoindole yields of 34–58% are documented in the Supporting Information. doi:10.1021/cc900057n. View Source
- [2] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36 (4), 255–263. Table 1: C–I BDE ≈ 57 kcal mol⁻¹; C–Br BDE ≈ 71 kcal mol⁻¹. doi:10.1021/ar020230d. View Source
